Amesergide

Catalog No.
S518379
CAS No.
121588-75-8
M.F
C25H35N3O
M. Wt
393.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amesergide

CAS Number

121588-75-8

Product Name

Amesergide

IUPAC Name

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1

InChI Key

KEMOOQHMCGCZKH-JMUQELJHSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Solubility

Soluble in DMSO

Synonyms

amesergide, LY 237733, LY-237733, LY237733

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Description

The exact mass of the compound Amesergide is 393.278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amesergide is a chemical compound classified as a serotonin antagonist, specifically targeting the 5-HT2 receptor subtype. Its molecular formula is C25H35N3OC_{25}H_{35}N_{3}O, with a molecular weight of approximately 393.575 g/mol . Amesergide was originally developed for its potential antidepressant properties due to its ability to inhibit serotonin activity, which is often linked to mood regulation and emotional states.

Amesergide exhibits notable biological activity as a selective antagonist of the serotonin 5-HT2 receptor. This action has been associated with several physiological effects, including modulation of mood and behavior. Studies have indicated that Amesergide can influence reproductive outcomes in animal models, showing a dose-dependent impact on progeny body weight during gestation and lactation periods when administered to pregnant rats . Its antagonistic properties suggest potential applications in treating disorders linked to serotonin dysregulation, such as depression and anxiety.

  • Amine Formation: Starting from appropriate precursors, amines can be synthesized through reductive amination or similar methods.
  • Benzylation: The introduction of benzyl groups may involve alkylation reactions with benzyl halides.
  • Final Modifications: Functional groups may be introduced or modified via standard organic reactions such as esterification or acylation.

Amesergide has been explored primarily for its pharmacological properties, particularly in the context of treating mood disorders due to its serotonin antagonism. Its unique profile makes it a candidate for further research into therapeutic applications for conditions like:

  • Depression: As an antidepressant agent targeting serotonin pathways.
  • Anxiety Disorders: Potential use in managing anxiety symptoms through serotonin modulation.
  • Reproductive Health: Investigating its effects on reproduction and developmental processes in preclinical studies.

Research has demonstrated that Amesergide interacts with serotonin receptors, particularly the 5-HT2 subtype. This interaction profile has implications for understanding its pharmacodynamics and potential side effects. Studies have shown that Amesergide's antagonistic action can lead to significant physiological changes, including alterations in reproductive outcomes and body weight regulation in offspring . Further investigations into its interactions with other neurotransmitter systems could provide insights into its broader pharmacological effects.

Amesergide shares structural and functional similarities with several other compounds that also act on serotonin receptors. Here are some comparable compounds:

Compound NameStructure TypePrimary ActionUnique Features
MethysergideSerotonin antagonist5-HT2 receptor blockerUsed for migraine treatment
KetanserinSerotonin antagonist5-HT2A receptor blockerAlso acts on alpha-adrenergic receptors
RitanserinSerotonin antagonist5-HT2 receptor blockerPotential antipsychotic properties
ClozapineAtypical antipsychoticMultiple receptor actionsUnique for treatment-resistant schizophrenia

Uniqueness of Amesergide

Amesergide's distinctiveness lies in its specific selectivity for the 5-HT2 receptor subtype compared to other serotonin antagonists which may also interact with additional receptor types (e.g., alpha-adrenergic). Its effects on reproductive health further differentiate it from many other compounds within this class, making it a subject of interest for both psychiatric and reproductive research.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

393.278012748 g/mol

Monoisotopic Mass

393.278012748 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EJL329H95R

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Other CAS

121588-75-8

Wikipedia

Amesergide

Dates

Modify: 2024-02-18
1: Vlassenko A, Sheline YI, Fischer K, Mintun MA. Cerebral perfusion response to successful treatment of depression with different serotoninergic agents. J Neuropsychiatry Clin Neurosci. 2004 Summer;16(3):360-3. PubMed PMID: 15377745.
2: O'Neill MF, Hicks CA, Shaw G, Parameswaran T, Cardwell GP, O'Neill MJ. Effects of 5-hydroxytryptamine2 receptor antagonism on the behavioral activation and immediate early gene expression induced by dizocilpine. J Pharmacol Exp Ther. 1998 Dec;287(3):839-46. PubMed PMID: 9864262.
3: Black KJ, Sheline YI. Personality disorder scores improve with effective pharmacotherapy of depression. J Affect Disord. 1997 Mar;43(1):11-8. PubMed PMID: 9127826.
4: Coccaro EF, Kavoussi RJ, Oakes M, Cooper TB, Hauger R. 5-HT2a/2c receptor blockade by amesergide fully attenuates prolactin response to d-fenfluramine challenge in physically healthy human subjects. Psychopharmacology (Berl). 1996 Jul;126(1):24-30. PubMed PMID: 8853213.
5: Cushing DJ, Zgombick JM, Nelson DL, Cohen ML. LY215840, a high-affinity 5-HT7 receptor ligand, blocks serotonin-induced relaxation in canine coronary artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1560-6. PubMed PMID: 8667223.
6: Chien AJ, Dunner DL. The Tridimensional Personality Questionnaire in depression: state versus trait issues. J Psychiatr Res. 1996 Jan-Feb;30(1):21-7. PubMed PMID: 8736463.
7: Kelich SL, Meade PL 2nd, Seyler DE. Developmental toxicity of amesergide administered by gavage to CD rats and New Zealand white rabbits. Fundam Appl Toxicol. 1995 Sep;27(2):247-51. PubMed PMID: 8529820.
8: Baumann P, Hatzinger M, Hemmeter U, Seifritz E, Eap CB, Holsboer E. Influence of amesergide treatment on the dextromethorphan test. Br J Clin Pharmacol. 1994 Aug;38(2):151-2. PubMed PMID: 7981017; PubMed Central PMCID: PMC1364862.
9: Cohen ML, Kurz KD, Fuller RW, Calligaro DO. Comparative 5-HT2-receptor antagonist activity of amesergide and its active metabolite 4-hydroxyamesergide in rats and rabbits. J Pharm Pharmacol. 1994 Mar;46(3):226-9. PubMed PMID: 8027933.
10: Bertschy G, Vandel S, Baumann P. Rhabdomyolysis after moderate alcohol abuse and physical training during amesergide treatment. Therapie. 1994 Mar-Apr;49(2):151-2. PubMed PMID: 7817348.
11: Seyler DE, Cohen IR, Sauter S. Effects of the serotonin antagonist amesergide on reproduction in female rats. Reprod Toxicol. 1993 Nov-Dec;7(6):607-12. PubMed PMID: 8118111.
12: Martinelli MJ, Bloomquist W, Peterson BC, Cohen ML. Amesergide and structurally related nor-D-ergolines: 5HT2 receptor interactions in the rat. J Med Chem. 1993 Sep 3;36(18):2671-5. PubMed PMID: 8410979.
13: Johnson MP, Audia JE, Nissen JS, Nelson DL. N(1)-substituted ergolines and tryptamines show species differences for the agonist-labeled 5-HT2 receptor. Eur J Pharmacol. 1993 Aug 3;239(1-3):111-8. PubMed PMID: 8223886.
14: Foreman MM, Fuller RW, Nelson DL, Calligaro DO, Kurz KD, Misner JW, Garbrecht WL, Parli CJ. Preclinical studies on LY237733, a potent and selective serotonergic antagonist. J Pharmacol Exp Ther. 1992 Jan;260(1):51-7. PubMed PMID: 1731051.
15: McBride PA, Mann JJ, Nimchinsky E, Cohen ML. Inhibition of serotonin-amplified human platelet aggregation by ketanserin, ritanserin, and the ergoline 5HT2 receptor antagonists-LY53857, sergolexole, and LY237733. Life Sci. 1990;47(23):2089-95. PubMed PMID: 2125095.

Explore Compound Types